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Compound of Interest

Compound Name: Vofopitant Dihydrochloride

Cat. No.: B064654 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research on Vofopitant
Dihydrochloride (formerly known as GR205171), a potent and selective antagonist of the

tachykinin neurokinin-1 (NK-1) receptor. Vofopitant was developed for its potential as a broad-

spectrum anti-emetic and has also been investigated for anxiolytic properties. This document

synthesizes key preclinical findings, focusing on pharmacodynamics, efficacy in various animal

models, and detailed experimental methodologies to support further research and

development.

Core Mechanism of Action
Vofopitant exerts its pharmacological effects by acting as a competitive antagonist at the

neurokinin-1 (NK-1) receptor. The NK-1 receptor is the primary receptor for Substance P (SP),

a neuropeptide involved in numerous physiological processes, including the emetic reflex, pain

transmission, and neurogenic inflammation.[1] In the context of emesis, particularly

chemotherapy-induced nausea and vomiting (CINV), Substance P is released in both the

gastrointestinal tract and key emetic centers in the brainstem, such as the nucleus tractus

solitarius (NTS).[2][3] By blocking the binding of Substance P to the NK-1 receptor, Vofopitant

disrupts this signaling pathway, thereby inhibiting the vomiting reflex.[3] Preclinical evidence

indicates that central nervous system (CNS) penetration and binding to NK-1 receptors within

the brain are crucial for its anti-emetic efficacy.[2][3]
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Pharmacodynamic Profile: Receptor Binding Affinity
Vofopitant demonstrates high affinity and selectivity for the NK-1 receptor across multiple

species, a critical factor for its potent anti-emetic activity. Its binding characteristics have been

extensively profiled in vitro.

Tachykinin NK-1 Receptor Affinity
Vofopitant binds with high potency to human, rat, and ferret NK-1 receptors. The affinity is

significantly higher for the human receptor compared to rodent species, a common feature for

this class of antagonists.[4]

Species/Receptor Parameter Value Reference

Human NK-1 pKi 10.6 [5]

Rat NK-1 pKi 9.5 [5]

Ferret NK-1 pKi 9.8 [5]

Gerbil Striatum pKd 10.8 [4][6]

Receptor Selectivity Profile
Vofopitant shows negligible affinity for NK-2 and NK-3 receptors and significantly lower potency

at various other neurotransmitter receptors, underscoring its selective mechanism of action.[5]
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Receptor/Channel
(Species)

Parameter Value Reference

Rat 5-HT1A pKi 6.3 [5]

Bovine 5-HT1D pKi 6.6 [5]

Rat 5-HT2A pKi 6.5 [5]

Rat Histamine H1 pKi 6.5 [5]

Guinea-pig Histamine

H2
pKi 6.6 [5]

Rat Ca2+ Channel pKi 5.6 [5]

NK-2 Receptor pIC50 <5.0 [5]

NK-3 Receptor pIC50 <5.0 [5]

NK-1 Receptor Density in Brain Tissue
Saturation binding studies using radiolabeled Vofopitant ([³H]GR205171) have been used to

quantify NK-1 receptor density in brain regions critical for emesis and anxiety.

Species Brain Region
Bmax (fmol/mg
protein)

Reference

Gerbil Striatum 607 ± 40 [4][6]

Gerbil Cortex 94 ± 6 [4][6]

Human Striatum 318 - 432 [4][6]

Human Cortex 59 - 74 [4][6]

Preclinical Pharmacokinetics
While detailed pharmacokinetic tables are not publicly available, preclinical studies describe

Vofopitant as an orally active and long-lasting compound in relevant animal models such as the

ferret and dog.[7] Its ability to penetrate the central nervous system is a key characteristic,

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2021.746053/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2021.746053/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2021.746053/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2021.746053/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2021.746053/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2021.746053/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2021.746053/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2021.746053/full
https://ethiqaxr.com/wp-content/uploads/2024/02/Katzenbach-2018.pdf
http://labanimalsjournal.ru/en/2618723x-2019-03-10
https://ethiqaxr.com/wp-content/uploads/2024/02/Katzenbach-2018.pdf
http://labanimalsjournal.ru/en/2618723x-2019-03-10
https://ethiqaxr.com/wp-content/uploads/2024/02/Katzenbach-2018.pdf
http://labanimalsjournal.ru/en/2618723x-2019-03-10
https://ethiqaxr.com/wp-content/uploads/2024/02/Katzenbach-2018.pdf
http://labanimalsjournal.ru/en/2618723x-2019-03-10
https://pmc.ncbi.nlm.nih.gov/articles/PMC5005416/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b064654?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


demonstrated by its efficacy in centrally mediated emesis models and its ability to inhibit the

effects of centrally administered NK-1 agonists. The gerbil has been identified as a suitable

preclinical model due to the high pharmacological homology of its NK-1 receptor to the human

receptor, in contrast to rats or mice.[4][6]

Preclinical Efficacy as an Anti-Emetic
Vofopitant (GR205171) has demonstrated potent, broad-spectrum anti-emetic activity against a

wide range of emetogens in several animal models. This robust efficacy was a cornerstone of

its preclinical development.

Summary of Key Efficacy Findings:

Ferret Model: Vofopitant effectively inhibits emesis induced by cisplatin, cyclophosphamide,

morphine, ipecacuanha, copper sulphate, and whole-body X-irradiation.[7] The ferret is a

standard model for CINV, and efficacy in this species is highly predictive of clinical potential.

Dog Model: The compound is orally active and inhibits emesis induced by ipecacuanha.[7]

Suncus murinus (House Musk Shrew) Model: Vofopitant prevents emesis induced by both

motion and cisplatin.[7]

Piglet Model: In a cisplatin-induced emesis model in piglets, Vofopitant demonstrated long-

lasting effects, inhibiting both the acute (first 24 hours) and delayed (24-60 hours) phases of

vomiting.[5]

Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings.

Below are key experimental protocols cited in the research of Vofopitant.

In Vitro: Tachykinin NK-1 Receptor Binding Assay
This protocol is used to determine the binding affinity (Ki) of Vofopitant for the NK-1 receptor.

Objective: To quantify the competitive binding of Vofopitant against a radiolabeled ligand

([³H]substance P) at the NK-1 receptor in membrane preparations.
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Methodology:[5]

Assay Volume: The assay is conducted in a total volume of 200 µL.

Components:

50 µL of wash buffer (50 mM HEPES, 3 mM MnCl₂, pH 7.4) or the test compound

(Vofopitant at various concentrations).

100 µL of a membrane suspension (containing 3-5 µg of protein) prepared in HEPES

assay buffer. The assay buffer is supplemented with protease inhibitors (80 µg/mL

bacitracin, 8 µg/mL leupeptin, 2 µM phosphoramidon) and 0.04% bovine serum albumin

(BSA).

50 µL of [³H]substance P to a final concentration of 0.7-1.0 nM.

Incubation: The mixture is incubated for 40 minutes at room temperature.

Non-Specific Binding: Non-specific binding is determined in parallel incubations by adding an

excess of a known NK-1 antagonist, such as CP-99,994 (1 µM).

Termination & Measurement: The incubation is terminated by rapid filtration, and the

radioactivity bound to the membranes is quantified using liquid scintillation counting.

Data Analysis: The data are analyzed using non-linear regression to calculate the IC50,

which is then converted to a Ki value using the Cheng-Prusoff equation.

In Vivo: Cisplatin-Induced Emesis Model (Ferret)
This protocol is a standard for evaluating the efficacy of anti-emetic agents against both acute

and delayed CINV.

Objective: To assess the ability of Vofopitant to inhibit the number of retches and vomits

induced by the chemotherapeutic agent cisplatin.

Representative Methodology:
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Animal Model: Male ferrets are commonly used. Animals are acclimatized and fasted

overnight before the study.

Group Allocation: Animals are randomly assigned to a vehicle control group or Vofopitant

treatment groups.

Drug Administration: Vofopitant is administered (e.g., orally or subcutaneously) at a defined

pretreatment time (e.g., 1-2 hours) before the emetogen challenge.

Emetogen Challenge: Cisplatin is administered intraperitoneally (i.p.) or intravenously (i.v.) at

a dose known to reliably induce emesis (e.g., 5-10 mg/kg).

Observation Period: Each animal is observed continuously for a defined period to assess

both acute and delayed emesis.

Acute Phase: 0-8 hours or 0-24 hours post-cisplatin administration.

Delayed Phase: 24-72 hours post-cisplatin administration.

Data Collection: The primary endpoints are the number of retches and the number of vomits

(emetic episodes). The latency to the first emetic event is also recorded.

Data Analysis: The total number of emetic events in the Vofopitant-treated groups is

compared to the vehicle control group. The percentage inhibition is calculated, and statistical

significance is determined using appropriate methods (e.g., ANOVA).

Visualizations: Pathways and Workflows
Vofopitant Mechanism of Action at the NK-1 Receptor
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Vofopitant competitively blocks Substance P binding to the NK-1 receptor, inhibiting emesis.
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Experimental Workflow for In Vivo Anti-Emetic Study
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Workflow for assessing the anti-emetic efficacy of Vofopitant in a preclinical model.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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